molecular formula C23H22N2O3S B2758781 2-(4-ethylphenyl)-4-(3-methylbenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide CAS No. 896704-14-6

2-(4-ethylphenyl)-4-(3-methylbenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

Cat. No.: B2758781
CAS No.: 896704-14-6
M. Wt: 406.5
InChI Key: XCDZRQLHQHYLNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(4-ethylphenyl)-4-(3-methylbenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a benzothiadiazinone derivative characterized by a 1,2,4-benzothiadiazine core with two sulfonyl oxygen atoms (1,1-dioxide) and two distinct substituents: a 4-ethylphenyl group at the 2-position and a 3-methylbenzyl group at the 4-position. The ethyl and methyl substituents likely enhance lipophilicity, influencing pharmacokinetic properties such as membrane permeability and metabolic stability .

Properties

IUPAC Name

2-(4-ethylphenyl)-4-[(3-methylphenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3S/c1-3-18-11-13-20(14-12-18)25-23(26)24(16-19-8-6-7-17(2)15-19)21-9-4-5-10-22(21)29(25,27)28/h4-15H,3,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCDZRQLHQHYLNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-ethylphenyl)-4-(3-methylbenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide , also known as a substituted benzothiadiazinone, has garnered attention in pharmacological research due to its potential biological activity. This article presents a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of the compound is characterized by a benzothiadiazinone core with ethyl and methyl substitutions. Its molecular formula is C19H20N2O2SC_{19}H_{20}N_2O_2S, and it features a unique arrangement that may influence its interaction with biological targets.

Antiproliferative Properties

Research indicates that compounds within the benzothiadiazinone class exhibit antiproliferative activity against various cancer cell lines. For example, studies on related compounds have shown that they can inhibit cell growth and induce apoptosis in sensitive cancer cells through mechanisms involving cytochrome P450 enzymes and DNA adduct formation .

The proposed mechanism for the antiproliferative effects includes:

  • Metabolism : The compound may undergo metabolic activation leading to the formation of reactive species that bind to cellular macromolecules.
  • CYP Induction : Similar compounds have been shown to induce CYP1A1 and CYP1B1 mRNA expression in sensitive cancer cells, enhancing their cytotoxic effects .

Study 1: In Vitro Analysis

A study examined the effects of various benzothiadiazinones on human breast cancer cell lines. The results indicated significant growth inhibition at micromolar concentrations, suggesting that structural modifications like those present in our compound could enhance efficacy .

Study 2: Comparative Analysis

A comparative analysis with fluorinated derivatives revealed that while both classes exhibit antiproliferative activity, the non-fluorinated derivatives had a more favorable dose-response relationship. This suggests that the substitution pattern significantly influences biological activity .

Data Tables

Biological Activity Observed Effect Concentration (µM) Reference
AntiproliferativeGrowth inhibition10 - 50
CYP InductionIncreased expression5 - 20
ApoptosisInduction15 - 30

Discussion

The biological activity of 2-(4-ethylphenyl)-4-(3-methylbenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide appears promising based on its structural characteristics and related research findings. Its potential as an anticancer agent warrants further investigation into its pharmacodynamics and pharmacokinetics.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Table 1: Key Structural and Molecular Data of Analogs

Compound Name / Substituents Molecular Formula Molecular Weight (g/mol) Notable Features Reference ID
4-(3-Chlorobenzyl)-2-(3-fluoro-4-methylphenyl) C₂₁H₁₆ClFN₂O₃S 430.88 Halogenated substituents (Cl, F) enhance receptor binding via halogen bonding.
4-(2,6-Difluoro-4-methoxybenzyl)-2-(5,6-dimethoxypyridin-3-yl) Not specified ~450 (estimated) Pyridine and methoxy groups improve orexin receptor ligand affinity.
2-(4-Fluorobenzyl)-4-[4-(methylsulfanyl)phenyl] C₂₀H₁₆FN₂O₃S₂ 422.47 (estimated) Methylsulfanyl group increases lipophilicity and metabolic resistance.
2-Butyl derivative C₁₁H₁₄N₂O₃S 254.30 Simpler structure with faster clearance; limited biological activity.
7-Chloro-2-methyl derivative C₈H₇ClN₂O₃S 246.67 Chlorine atom may confer antimicrobial properties.
4-Benzyl derivative (CAS 964-08-9) C₁₄H₁₂N₂O₃S 288.32 Benzyl group enhances lipophilicity but may reduce solubility.
4-Ethyl derivative (CAS 102308-74-7) C₁₀H₁₀N₂O₃S 246.26 (estimated) Ethyl substituent balances lipophilicity and bioavailability.
1-(4-Methylphenyl) carboxylic acid derivative C₁₇H₁₄N₂O₅S 358.37 (estimated) Carboxylic acid improves solubility but reduces membrane permeability.

Structural Conformations and Interactions

  • Ring Conformation: In benzothiadiazinones, the thiadiazine ring often adopts a half-chair conformation (as seen in ), stabilized by intramolecular hydrogen bonds (N–H⋯O, C–H⋯O). The target compound’s 3-methylbenzyl group may induce steric effects, altering ring puckering and intermolecular interactions .

Pharmacokinetic Implications

  • Lipophilicity : The target compound’s ethyl and methylbenzyl groups likely confer moderate lipophilicity (clogP ~3–4), favoring blood-brain barrier penetration compared to polar derivatives like the carboxylic acid analog () .
  • Metabolic Stability : The absence of reactive groups (e.g., sulfanyl, carboxylic acid) in the target compound may reduce susceptibility to Phase I metabolism, extending its half-life relative to and .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.